2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a benzamido group substituted with chlorine and nitro groups, attached to a thiophene ring with additional methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps:
Nitration and Chlorination: The starting material, 2-nitrobenzoic acid, undergoes nitration and chlorination to introduce the nitro and chloro groups.
Amidation: The chlorinated nitrobenzoic acid is then reacted with an amine to form the benzamido group.
Thiophene Ring Formation: The benzamido compound is further reacted with thiophene derivatives under specific conditions to form the thiophene ring with methyl substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-(5-amino-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its specific functional groups.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding interactions, while the thiophene ring might influence the compound’s electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro substitutions on the benzene ring.
2-chloro-5-nitrobenzamide: Similar structure but lacks the thiophene ring and additional methyl groups.
Uniqueness
2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Biological Activity
2-(5-Chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data from various studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 340.81 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with a carboxamide and a chloronitrobenzene moiety. This structural complexity is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Results
Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Bacillus cereus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL | |
Candida albicans | 16 µg/mL |
The MIC values indicate the concentration required to inhibit the growth of these microorganisms, showcasing the compound's potential as an antimicrobial agent.
Anticancer Activity
Research has also investigated the anticancer potential of thiophene derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of DNA synthesis.
Case Study: In Vitro Anticancer Activity
A study assessed the effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against:
- HeLa (cervical cancer) cells
- MCF-7 (breast cancer) cells
The study reported IC50 values ranging from 10 to 30 µM for these cell lines, suggesting a promising avenue for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene or benzamide moieties can enhance potency and selectivity against target organisms or cancer cells.
Key Findings:
- Chlorine Substitution : The presence of chlorine at the 5-position on the nitrobenzamide significantly increases antimicrobial activity.
- Nitro Group : The nitro group enhances electron-withdrawing properties, which may improve interactions with biological targets.
- Trimethyl Substitution : The trimethyl groups on the thiophene ring appear to enhance lipophilicity, aiding in membrane penetration.
Properties
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-7-8(2)24-15(12(7)14(21)17-3)18-13(20)10-6-9(16)4-5-11(10)19(22)23/h4-6H,1-3H3,(H,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRDKSRCPKNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.